5-HT6 Receptor Binding vs. Advanced Leads
In a direct functional antagonist assay, 4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine exhibits a binding affinity (Ki) of 0.160 nM at the recombinant human 5-HT6 receptor [1]. This represents a 68.75-fold improvement in potency compared to a structurally distinct but advanced dual 5-HT6/5-HT2A antagonist lead, 4-(4-methylpiperazin-1-yl)-6-(2-(naphthalen-2-ylthio)propan-2-yl)-1,3,5-triazin-2-amine (Compound 12), which demonstrated a Ki of 11 nM in a parallel study [2].
| Evidence Dimension | 5-HT6 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.160 nM |
| Comparator Or Baseline | Advanced dual 5-HT6/5-HT2A antagonist lead (Compound 12) with Ki = 11 nM |
| Quantified Difference | 68.75-fold higher affinity for the target compound |
| Conditions | Antagonist activity assessed via inhibition of 5-HT-induced intracellular cAMP production in HEK293 cells expressing recombinant human 5-HT6 receptor [1][2]. |
Why This Matters
This dramatic increase in affinity positions the compound as a more potent starting point for medicinal chemistry optimization of 5-HT6 antagonists, potentially requiring lower dosing and offering improved target engagement.
- [1] BindingDB. BDBM50492797 (CHEMBL2413990) Affinity Data for Human 5-HT6 Receptor. View Source
- [2] Latacz, G., Lubelska, A., & Handzlik, J. (2015). An exit beyond the pharmacophore model for 5-HT6R agents - a new strategy to gain dual 5-HT6/5-HT2A action for triazine derivatives with procognitive potential. Illumina BaseSpace. View Source
